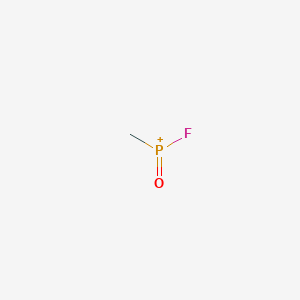
Fluoro(methyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro(methyl)oxophosphanium is a compound that features a phosphorus atom bonded to a fluorine atom, a methyl group, and an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluoro(methyl)oxophosphanium typically involves the reaction of a phosphorus precursor with a fluorinating agent. One common method is the reaction of methylphosphonic dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, often requiring multiple purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoro(methyl)oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The fluorine or methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, metal hydrides, or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Applications De Recherche Scientifique
Fluoro(methyl)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of fluoro(methyl)oxophosphanium involves its interaction with various molecular targets, primarily through the formation of phosphorus-containing intermediates. These intermediates can participate in a range of chemical reactions, influencing biological pathways and chemical processes. The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or catalysis in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorophosphine: Contains a phosphorus-fluorine bond but lacks the methyl and oxygen groups.
Methylphosphine oxide: Contains a phosphorus-oxygen bond and a methyl group but lacks the fluorine atom.
Phosphonofluoridic acid: Contains a phosphorus-fluorine bond and an oxygen atom but lacks the methyl group.
Uniqueness
Fluoro(methyl)oxophosphanium is unique due to its specific combination of fluorine, methyl, and oxygen groups bonded to a phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
39124-55-5 |
|---|---|
Formule moléculaire |
CH3FOP+ |
Poids moléculaire |
81.006 g/mol |
Nom IUPAC |
fluoro-methyl-oxophosphanium |
InChI |
InChI=1S/CH3FOP/c1-4(2)3/h1H3/q+1 |
Clé InChI |
NHECROQTANGFLT-UHFFFAOYSA-N |
SMILES canonique |
C[P+](=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B14661839.png)
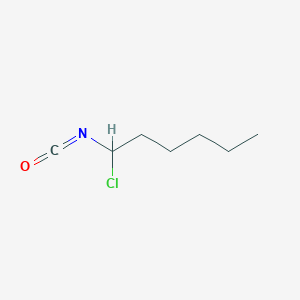
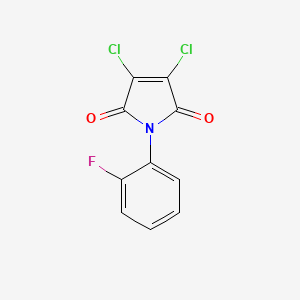
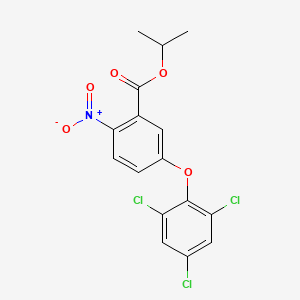
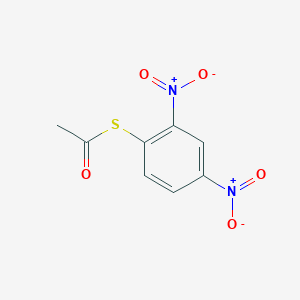
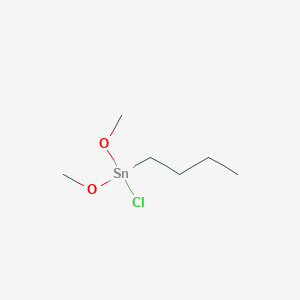

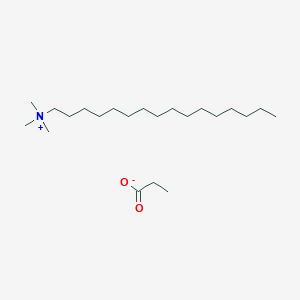
![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)



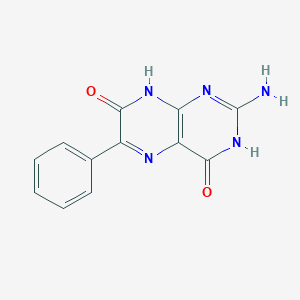
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
